molecular formula C11H14N2OS2 B2948927 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-67-5

3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2948927
CAS No.: 338401-67-5
M. Wt: 254.37
InChI Key: VOIXOROFDRQDIM-UHFFFAOYSA-N
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Description

3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the thienopyrimidine core . Another approach uses 2-amino-thiophene-3-carboxylate derivatives as starting materials, which undergo cyclization in the presence of a one-carbon source reagent such as formic acid .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed carbonylation reactions has been proposed as an efficient method for producing substituted thienopyrimidines .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The ethyl and propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propylsulfanyl group, in particular, contributes to its potent antimycobacterial and antitumor activities .

Properties

IUPAC Name

3-ethyl-2-propylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXOROFDRQDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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